3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a compound with significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is classified under the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its classification as a pyrazolo[1,5-a]pyrimidine indicates its potential utility in pharmaceutical applications.
The synthesis of 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid typically involves multi-step organic reactions. A common method includes the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form intermediate compounds that eventually lead to the target molecule.
The molecular structure of 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid features a pyrazolo[1,5-a]pyrimidine core substituted at the 3-position with a propionic acid group. The presence of three methyl groups at positions 2, 5, and 7 contributes to its unique properties.
The reactivity of 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid can be attributed to its functional groups. It can participate in several chemical reactions such as:
These reactions often require specific catalysts or conditions (e.g., heat or pressure) to proceed efficiently and can be optimized based on desired yields and purity levels.
The mechanism of action for compounds like 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may inhibit specific signaling pathways (e.g., mTOR pathway), which play crucial roles in cell growth and proliferation. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .
The physical properties include:
Chemical properties include:
Relevant data on melting points and boiling points are often documented in chemical databases but may vary based on purity and specific synthesis methods employed.
The primary applications of 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid include:
This compound's unique structure allows it to be a valuable candidate for further research into its pharmacological potential and therapeutic applications across multiple domains in medicine and biology.
The construction of the pyrazolo[1,5-a]pyrimidine core relies predominantly on cyclocondensation reactions between β-dicarbonyl compounds and 5-aminopyrazole derivatives. This versatile synthetic approach enables precise functionalization at key positions critical for biological activity. A particularly efficient route involves the reaction of acetylacetone (pentane-2,4-dione) with 5-aminopyrazoles under acidic catalysis (acetic acid) or solvent-free conditions in diglyme, yielding the 2,5,7-trimethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold in excellent yields (73-81%) [7]. Alternative pathways utilize enaminones or 1,3-dicarbonyl equivalents as substrates, providing complementary regioselectivity profiles. For instance, reactions employing enaminones proceed through Michael-type additions followed by intramolecular cyclodehydration, offering advantages for introducing electron-withdrawing substituents [7]. The choice of catalyst significantly impacts efficiency; ceric ammonium nitrate (CAN) facilitates room temperature reactions, enhancing functional group tolerance compared to traditional thermal approaches [7]. Microwave and ultrasonic irradiation techniques further optimize these reactions, substantially reducing reaction times while improving yields and purity profiles [7].
Table 1: Key Synthetic Approaches to Pyrazolo[1,5-a]pyrimidine Core Functionalization
Reactant Type | Catalyst/Conditions | Key Product Features | Reported Yield Range |
---|---|---|---|
β-Diketones (e.g., Acetylacetone) | Acetic acid reflux or solvent-free/diglyme | 2,5,7-Trisubstituted systems | 73-81% |
Enaminones | Piperidine/ethanol reflux | Regioselective C6 functionalization | 74% (model reaction) |
1,3-Dicarbonyl Equivalents | Ceric Ammonium Nitrate (CAN), rt | Enhanced functional group tolerance | 65-85% |
Unsaturated Ketones | Piperidine catalysis | C6/C7 disubstituted derivatives | 70-78% |
Achieving precise methylation at the 2, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine core necessitates understanding the distinct electronic environments and nucleophilic reactivity of each nitrogen atom. Position 2 (pyrazole-like nitrogen) exhibits the highest basicity and undergoes preferential quaternization reactions using methyl iodide or dimethyl sulfate. This step typically precedes introduction of the C6 propionic acid side-chain to avoid undesired N-alkylation of the carboxylic acid functionality [7]. Methylation at positions 5 and 7 exploits the activated C-H bonds adjacent to the pyrimidine nitrogen atoms. These positions are most efficiently functionalized during the initial core formation by employing asymmetrical β-diketones or through direct deprotonation/alkylation strategies using strong bases like lithium diisopropylamide (LDA) followed by methyl halides [7] [9]. The inherent steric bias of the bicyclic system directs electrophiles: Position 5, being less sterically hindered than position 7, demonstrates higher reactivity towards bulky electrophiles. Advanced strategies leverage protecting group chemistry (e.g., SEM or BOC groups) on ring nitrogens to achieve sequential, position-specific methylation, crucial for synthesizing the 2,5,7-trimethyl target compound with high isomeric purity [7] [9].
Incorporation of the propionic acid moiety at the C6 position employs three principal synthetic strategies with distinct advantages:
Nucleophilic Displacement: 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes nucleophilic substitution with anions derived from diethyl malonate. Subsequent hydrolysis and controlled decarboxylation yield the desired propionic acid derivative. While reliable, this route suffers from moderate yields in the decarboxylation step (typically 60-70%) and potential halogen scrambling if reaction temperatures are not meticulously controlled [6] [7].
Knoevenagel Condensation-Michael Addition: This innovative tandem sequence involves condensation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde with malonic acid derivatives under basic conditions (pyridine/piperidine), generating an acrylic acid intermediate. Subsequent in situ conjugate addition of a hydride source (e.g., NaBH₄ or catalytic hydrogenation) provides the saturated propionic acid side-chain. This method offers superior regiocontrol and avoids harsh decarboxylation conditions, achieving overall yields exceeding 75% [7].
Direct C-H Alkylation: Leveraging the inherent C6 acidity of the pyrazolopyrimidine core (pKa ~22-25), deprotonation with strong bases like LDA or NaH generates a stabilized carbanion. Subsequent reaction with ethyl acrylate or ethyl bromopropionate, followed by saponification, delivers the target acid. This method is highly atom-economical but requires anhydrous conditions and careful exclusion of oxygen to prevent oxidative side reactions [7] [8].
Recent innovations focus on transition-metal catalyzed C-H functionalization using palladium or copper catalysts with directing groups, offering potential for late-stage diversification, though applicability to large-scale synthesis of this specific target remains under exploration [7].
The synthesis of 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid utilizes both solution-phase and solid-phase methodologies, each presenting unique advantages and limitations for specific applications:
Table 2: Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scalability | Highly suitable for multi-kilogram production (commercial suppliers: Clearsynth, Santa Cruz Biotechnology) [1] [3] | Primarily suited for milligram-to-gram scale library synthesis |
Reaction Monitoring | Standard techniques (TLC, HPLC, NMR) readily applicable | Requires cleavage from resin for conventional analysis |
Purification Complexity | Often requires chromatography after each step | Simplified via resin washing ("catch and release" strategies) |
Automation Potential | Moderate (batch processes) | High (compatible with robotic synthesizers) |
Key Advantage | Cost-effectiveness for large-scale production | Rapid parallel synthesis for analog generation |
Key Limitation | Cumulative yield loss over multiple steps; purification burden | Linker chemistry limitations; lower overall yield per bead |
Reported Purity (Final Product) | Typically >95% (HPLC) [1] [6] | Variable (85-95%), highly dependent on linker and chemistry |
Solution-phase synthesis dominates commercial production (evidenced by vendors like Santa Cruz Biotechnology and Clearsynth offering 500mg to gram quantities [1] [3]). This approach benefits from established, high-yielding steps like cyclocondensation and alkylation performed in standard reactors, followed by crystallization for purification. Solid-phase synthesis, while less common for bulk production of this specific molecule, is invaluable for generating focused libraries of analogs. Wang or Rink amide resins are commonly employed, where the carboxylic acid moiety serves as the initial attachment point. Sequential building of the heterocycle directly on the resin, or coupling of pre-formed 2,5,7-trimethyl-6-bromomethyl pyrazolopyrimidine fragments to resin-bound acrylic acid derivatives, enables rapid diversification [7] [9]. Final cleavage (TFA/CH₂Cl₂) liberates the target compound or its analogs. Solid-phase methods significantly reduce purification burdens through extensive resin washing but generally exhibit lower overall yields compared to optimized solution-phase routes for large-scale target synthesis. Hybrid approaches, involving solution-phase synthesis of key fragments followed by solid-phase coupling, are increasingly explored to balance efficiency and diversification potential [7] [9] [10].
Table 3: Structural and Identification Data for 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic Acid
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 3-(2,5,7-Trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | [4] [8] |
CAS Registry Number | 851116-09-1 | [3] [4] |
Molecular Formula | C₁₂H₁₅N₃O₂ | [1] [4] [8] |
Molecular Weight | 233.27 g/mol | [1] [4] |
SMILES | OC(=O)CCC1=C(C)nc2n(c1C)nc(c2)C | [8] |
InChI Key | AHYIJUKMQAHZNZ-UHFFFAOYSA-N | [8] |
Synonyms | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid; Pyrazolo[1,5-a]pyrimidine-6-propanoic acid, 2,5,7-trimethyl- | [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7